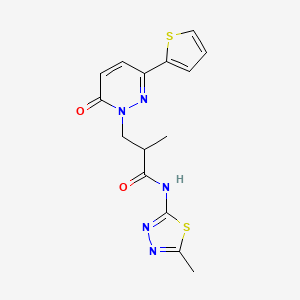

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Beschreibung

This synthetic compound is a hybrid molecule incorporating three distinct heterocyclic moieties: a 1,3,4-thiadiazole ring, a pyridazinone core, and a thiophene substituent. Its design leverages the bioactivity profiles of these functional groups, which are well-documented in medicinal and agrochemical research. The thiadiazole ring is associated with antimicrobial and anticancer properties , the pyridazinone scaffold is linked to anti-inflammatory and cardiovascular activities, and the thiophene group enhances π-π stacking interactions in biological targets . The compound’s synthesis likely follows multi-step protocols involving condensation and cyclization reactions, as seen in analogous heterocyclic systems .

Eigenschaften

IUPAC Name |

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c1-9(14(22)16-15-18-17-10(2)24-15)8-20-13(21)6-5-11(19-20)12-4-3-7-23-12/h3-7,9H,8H2,1-2H3,(H,16,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYMUVRWARSACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and pyridazinone structures. One common approach is to first synthesize 5-methyl-1,3,4-thiadiazol-2-amine and then react it with appropriate intermediates to form the final product. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, minimizing by-products, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The pyridazinone ring can be reduced to form pyridazinol derivatives.

Substitution: : The amide group can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Pyridazinol derivatives.

Substitution: : Amides, esters, and thioesters.

Wissenschaftliche Forschungsanwendungen

This compound has shown potential in various scientific research applications:

Medicine: : It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties.

Agriculture: : It can be used as a pesticide or herbicide due to its bioactive properties.

Materials Science: : Its unique structure makes it suitable for use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of heterocyclic systems. Below, it is compared to three analogs with overlapping structural motifs and documented bioactivities.

Table 1: Structural and Bioactivity Comparison

Key Findings:

Thiadiazole Derivatives: The 5-methyl-1,3,4-thiadiazol-2-amine moiety in the target compound is critical for microbial growth inhibition, as seen in simpler thiadiazole analogs .

Pyridazinone-Thiophene Hybrids: The pyridazinone-thiophene subunit shares similarities with anti-inflammatory agents targeting cyclooxygenase-2 (COX-2). The thiophene group enhances binding affinity but may increase metabolic instability compared to phenyl analogs .

Propanamide Linkers: N-(thiadiazolyl)propanamide derivatives exhibit moderate anticancer activity. The target compound’s extended linker (3-(pyridazinone)propanamide) could improve target engagement but may also elevate cytotoxicity risks .

Pharmacokinetic Considerations:

- Metabolic Stability : Marine-derived thiadiazole compounds (e.g., salternamides) show superior metabolic stability due to halogenation, a feature absent in the target compound .

Biologische Aktivität

The compound 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a complex heterocyclic organic molecule that exhibits significant potential in medicinal chemistry. Its unique structure, characterized by the presence of thiadiazole and pyridazine moieties, suggests diverse biological activities, particularly in the realm of anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H13N5OS2 |

| Molecular Weight | 331.42 g/mol |

| CAS Number | [Pending] |

The structure includes multiple heteroatoms (nitrogen and sulfur), which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that thiadiazole derivatives, including the target compound, may exhibit anticancer properties . A review of related compounds has shown that they can inhibit cell proliferation in various cancer types:

- Cell Lines Tested : Human leukemia HL-60, melanoma SK-MEL-1, and breast cancer MDA-MB-231.

- Mechanism of Action : These compounds may induce apoptosis and inhibit key signaling pathways involved in cancer cell survival .

Case Study : A study involving a related thiadiazole derivative demonstrated decreased viability in colon cancer cell lines (HT-29), suggesting that similar effects may be observed with the target compound .

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Results : Significant inhibition of growth was observed at specific concentrations, indicating potential as an antibacterial agent .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been associated with:

- Anti-inflammatory Effects : Reducing inflammation markers in animal models.

- Antiviral Properties : Some derivatives show promise against viral infections by inhibiting viral replication .

The biological activity of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is hypothesized to involve:

- Enzyme Inhibition : Interaction with enzymes critical for cancer cell metabolism.

- Receptor Modulation : Binding to specific receptors that regulate cellular growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiadiazole derivatives. Key steps include:

- Formation of Thiadiazole Ring : Utilizing appropriate precursors under controlled conditions.

- Pyridazine Coupling : Reaction with pyridazine derivatives to introduce the pyridazinyl moiety.

- Final Functionalization : Modifying the amide group to enhance biological activity.

Optimization of these synthetic routes is crucial for achieving high yield and purity, which directly impacts biological testing outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.